2-amino-7-hydroxy-4-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromene-3-carbonitrile
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Overview
Description
2-AMINO-7-HYDROXY-4-(8-METHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4H-CHROMEN-3-YL CYANIDE: is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique structure that includes an amino group, a hydroxy group, and a methoxy-substituted benzodioxin moiety, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7-HYDROXY-4-(8-METHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxin Moiety: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the condensation of catechol with formaldehyde under acidic conditions.
Chromene Ring Formation: The benzodioxin intermediate is then subjected to a reaction with a suitable aldehyde and a malononitrile derivative to form the chromene ring. This step often requires the use of a base such as piperidine to catalyze the reaction.
Introduction of Functional Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Conversion of nitro group to amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of chromenes and benzodioxins in various chemical reactions.
Biology
Biologically, this compound has shown potential as an antioxidant and anti-inflammatory agent. Its ability to scavenge free radicals and inhibit inflammatory pathways makes it a candidate for further pharmacological studies.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Preliminary studies suggest that it may have anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry
Industrially, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-AMINO-7-HYDROXY-4-(8-METHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4H-CHROMEN-3-YL CYANIDE involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. Its anti-inflammatory effects are mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE: Lacks the benzodioxin moiety but shares the chromene core structure.
7-HYDROXY-4-(8-METHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4H-CHROMEN-3-YL CYANIDE: Similar structure but without the amino group.
2-AMINO-4-(8-METHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4H-CHROMEN-3-YL CYANIDE: Similar structure but lacks the hydroxy group.
Uniqueness
The uniqueness of 2-AMINO-7-HYDROXY-4-(8-METHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4H-CHROMEN-3-YL CYANIDE lies in its combination of functional groups and the presence of the benzodioxin moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H16N2O5 |
---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
2-amino-7-hydroxy-4-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C19H16N2O5/c1-23-15-6-10(7-16-18(15)25-5-4-24-16)17-12-3-2-11(22)8-14(12)26-19(21)13(17)9-20/h2-3,6-8,17,22H,4-5,21H2,1H3 |
InChI Key |
CYORCIMMOAOBQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCCO2)C3C4=C(C=C(C=C4)O)OC(=C3C#N)N |
Origin of Product |
United States |
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